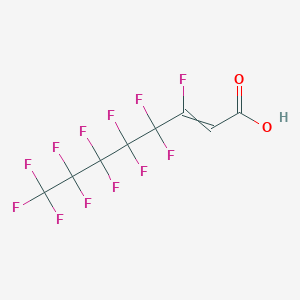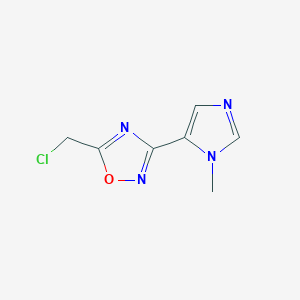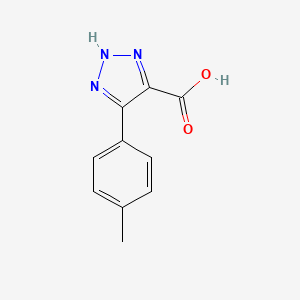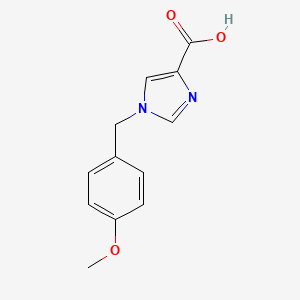
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine
Overview
Description
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It is also known as 1,1-difluoroethylphenylamine or 1-difluoroethylphenylamine. This compound has a wide range of uses in scientific research and has been studied extensively in recent years.
Scientific Research Applications
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a versatile compound that has a wide range of applications in scientific research. It can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, it has been used in the synthesis of novel fluorescent probes for the detection of various analytes.
Mechanism Of Action
The mechanism of action of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is not well understood. However, it is believed that the compound acts as a catalyst in the formation of various chemical bonds. It is also believed to act as an electron donor, which can facilitate the formation of certain types of chemical bonds. In addition, it is believed to act as an electron acceptor, which can facilitate the formation of certain types of chemical bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no adverse effects on the growth of cells in culture. In addition, it has been shown to have no effect on the activity of enzymes or other proteins in laboratory studies.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in laboratory experiments include its versatility, low cost, and ease of use. It can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It is also relatively non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
The limitations of using 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in laboratory experiments include its limited availability and its lack of specificity. It is not widely available, and it can be difficult to obtain in large quantities. In addition, it is not very specific in its action, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for the use of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in scientific research. These include the development of new synthetic methods for the preparation of the compound, the development of new catalysts based on the compound, and the use of the compound in the synthesis of novel bioactive molecules. In addition, the compound could be used in the development of
properties
IUPAC Name |
1-[3-(1,1-difluoroethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKMMWZACSMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




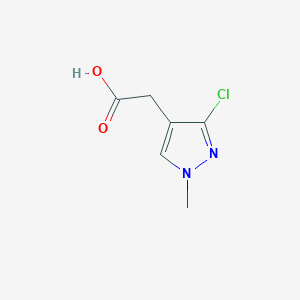

![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
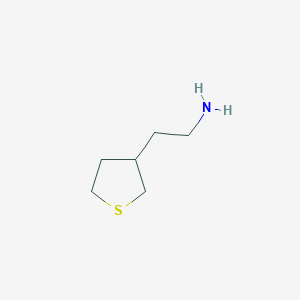
![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
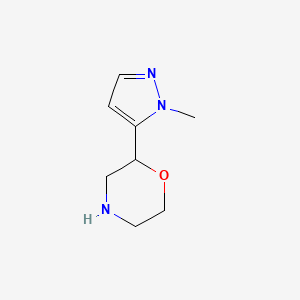
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)


